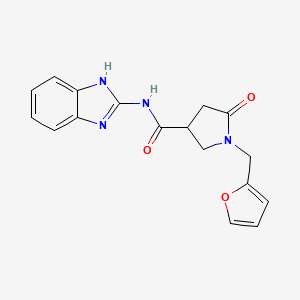
N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as FIPI (5-(2-Furylmethylideneamino)-2-(3-pyrrolin-1-yl)-1H-benzimidazole-1-carboxamide) and is known to exhibit potent inhibitory effects on phospholipase D (PLD) enzymes.
Mecanismo De Acción
FIPI exerts its inhibitory effects on N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This, in turn, inhibits the downstream signaling pathways that are activated by phosphatidic acid, leading to the observed cellular effects.
Biochemical and Physiological Effects:
FIPI has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, inhibition of cell migration and invasion, and anti-inflammatory properties. These effects are mediated through the inhibition of this compound enzymes and the downstream signaling pathways that are activated by phosphatidic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIPI is a potent inhibitor of N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes and has been shown to be effective in various in vitro and in vivo models of disease. However, like any other chemical compound, FIPI has its limitations. One of the main limitations is its solubility, which can be a challenge when working with this compound in vitro. Additionally, the specificity of FIPI towards this compound enzymes can be a limitation when studying other cellular processes that are not directly related to this compound enzymes.
Direcciones Futuras
FIPI has shown great potential in various fields of scientific research, and there are several future directions that can be explored to further understand its therapeutic potential. One such direction is to study the effects of FIPI on other cellular processes that are not directly related to N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes. Another direction is to investigate the potential of FIPI as a therapeutic agent in various disease models, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more potent and specific inhibitors of this compound enzymes could lead to the discovery of new therapeutic targets and treatments for various diseases.
Métodos De Síntesis
The synthesis of FIPI involves the condensation reaction between 5-amino-2-(2-furylmethylideneamino) benzimidazole and 3-pyrrolin-1-yl propanoic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The resulting product is purified by recrystallization to obtain pure FIPI.
Aplicaciones Científicas De Investigación
FIPI has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent inhibitory effects on N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes, which are involved in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization. FIPI has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell migration and invasion. It has also been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-15-8-11(9-21(15)10-12-4-3-7-24-12)16(23)20-17-18-13-5-1-2-6-14(13)19-17/h1-7,11H,8-10H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDOTELRHNDUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6140997.png)
![3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B6141004.png)
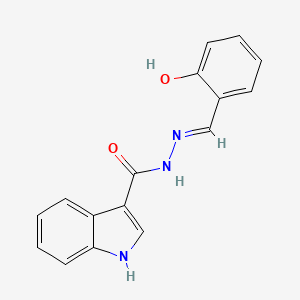
![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
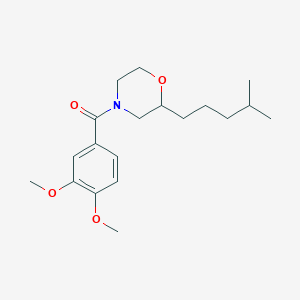
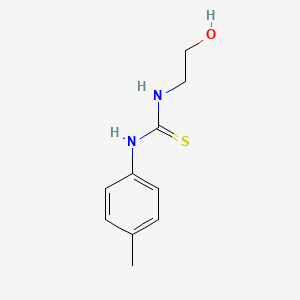
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B6141061.png)
![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)

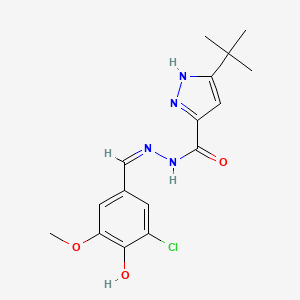
![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)